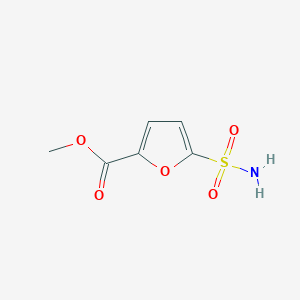

Methyl 5-sulfamoylfuran-2-carboxylate

Vue d'ensemble

Description

Methyl 5-sulfamoylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a sulfamoyl group at the 5-position and a carboxylate ester group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylfuran-2-carboxylate typically involves the reaction of furan derivatives with sulfamoyl chloride and methanol. One common method includes the copper-catalyzed reaction of furan-2-carboxylic acid with sulfamoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

Reduction: The sulfamoyl group can be reduced to form amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylate derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-sulfamoylfuran-2-carboxylate has been investigated for its role as a small-molecule inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Research indicates that sulfamoyl heteroarylcarboxylic acids, including derivatives of this compound, can effectively inhibit the activity of MBLs, making them promising candidates for developing new antibiotics against resistant bacterial strains .

Case Study: Inhibition of MBLs

A study demonstrated that compounds similar to this compound exhibited potent inhibitory effects against various MBL-producing strains of Enterobacteriaceae. The research utilized agar-based disk diffusion tests to assess the efficacy of these inhibitors in enhancing the activity of β-lactam antibiotics . Results showed significant zone expansions around antibiotic disks when combined with the inhibitors, indicating improved susceptibility of resistant strains.

Development of Inhibitors

The compound has been part of research focusing on developing inhibitors against carbapenem-resistant bacteria, particularly those producing metallo-β-lactamases. Studies have shown that this compound can be combined with existing antibiotics to restore their efficacy against resistant strains . This dual-action approach is crucial in combating antibiotic resistance.

Case Study: Efficacy Against Resistant Strains

In a practical study, this compound was tested alongside various β-lactams against clinical isolates of Klebsiella pneumoniae and Escherichia coli. The results indicated that the combination therapy significantly reduced bacterial load compared to β-lactams used alone, highlighting the compound's potential as an adjunct therapy in treating infections caused by resistant pathogens .

Future Directions and Clinical Implications

The ongoing research into this compound suggests several future applications:

- Clinical Trials : Continued exploration in clinical settings to evaluate safety and efficacy in humans.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and patient compliance.

- Mechanistic Studies : Further studies to elucidate the precise mechanisms by which this compound inhibits metallo-β-lactamases.

Mécanisme D'action

The mechanism of action of methyl 5-sulfamoylfuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring provides structural stability and specificity. These interactions can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl furan-2-carboxylate: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.

Furan-2,5-dicarboxylic acid: Contains two carboxylate groups, offering different reactivity and applications.

Sulfamoyl furan derivatives: Varying positions of the sulfamoyl group can lead to different chemical and biological properties.

Uniqueness

Methyl 5-sulfamoylfuran-2-carboxylate is unique due to the presence of both the sulfamoyl and ester groups on the furan ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Activité Biologique

Methyl 5-sulfamoylfuran-2-carboxylate (MSFC) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with MSFC, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for its diverse biological activities. The compound's chemical formula is , with a molecular weight of approximately 189.19 g/mol .

Antimicrobial Activity

Recent studies have indicated that MSFC exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MSFC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 4.00 µg/mL |

| Pseudomonas aeruginosa | 8.00 µg/mL |

The results indicate that MSFC has potent antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with various infections .

Anticancer Activity

In addition to its antimicrobial effects, MSFC has shown promising results in anticancer assays. Research involving various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells), has been conducted to assess the cytotoxicity of MSFC.

Table 2: Cytotoxicity of MSFC on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.50 |

| Vero | 85.00 |

The IC50 values indicate that MSFC exhibits significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .

The mechanism by which MSFC exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfonamide group plays a critical role in its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition can lead to impaired nucleic acid synthesis in bacteria, thereby exerting a bactericidal effect.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of MSFC in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with MSFC led to significant improvement in infection symptoms within 48 hours, highlighting its rapid action against resistant bacterial strains.

- Case Study on Cancer Treatment : An exploratory study evaluated the use of MSFC in combination with traditional chemotherapy agents in patients with advanced cervical cancer. Preliminary results indicated enhanced tumor reduction rates compared to chemotherapy alone, suggesting a synergistic effect.

Propriétés

IUPAC Name |

methyl 5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSFEYMVAQRARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.